tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

Stereochemical purity Chiral building block Reproducibility

tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate (CAS 2306252-83-3) is a chiral, enantiomerically defined bicyclic carbamate building block featuring a rigid 2-azabicyclo[2.2.1]heptane (azanorbornane) core with defined (1S,4R,6R) stereochemistry at all three chiral centers. The compound bears a Boc (tert-butoxycarbonyl) protecting group on the secondary amine, rendering it a stable, storable intermediate for multi-step synthesis.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B12867962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CC1NC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1
InChIKeyJFEPYXAQPBPXRI-HRDYMLBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate (CAS 2306252-83-3)


tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate (CAS 2306252-83-3) is a chiral, enantiomerically defined bicyclic carbamate building block featuring a rigid 2-azabicyclo[2.2.1]heptane (azanorbornane) core with defined (1S,4R,6R) stereochemistry at all three chiral centers . The compound bears a Boc (tert-butoxycarbonyl) protecting group on the secondary amine, rendering it a stable, storable intermediate for multi-step synthesis. Its molecular formula is C₁₁H₂₀N₂O₂ (MW 212.29 g/mol) . The stereochemically defined scaffold imparts conformational rigidity that is exploited in medicinal chemistry for constrained peptidomimetics, CNS-targeted drug candidates, and enantioselective catalysis .

Why Generic Substitution Fails for tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate


Substituting this compound with its stereochemically undefined mixture (CAS 2227205-60-7, purity ~95%) or the enantiomeric antipode (CAS 2227198-47-0, (1R,4S,6R)) introduces uncontrolled variables that propagate through every downstream synthetic step . In orexin receptor programs at Janssen, the (1S,4R,6R) configuration is embedded in clinical-stage OX1R antagonists JNJ-61393215 (Tebideutorexant) and JNJ-54717793, where even a single stereocenter inversion at C-6 (yielding the 6S epimer, CAS 2306246-30-8) or at C-1/C-4 (yielding the (1R,4S,6R) antipode) produces divergent receptor pharmacology . Generic substitution with undefined or alternative stereoisomers therefore risks altered binding affinity, loss of target selectivity, and irreproducible structure–activity relationships in lead optimization campaigns.

Quantitative Differentiation Evidence for tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate


Enantiomeric Purity: 98% Defined Stereoisomer vs. 95% Undefined Mixture

The target compound (CAS 2306252-83-3) is supplied with 98% chemical purity and fully defined (1S,4R,6R) stereochemistry at all three chiral centers . In contrast, the commonly listed alternative 'N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamic acid tert-butyl ester' (CAS 2227205-60-7) is a stereochemically undefined mixture typically specified at 95% purity . The 3-percentage-point purity gap, combined with undefined stereochemistry, translates to an unknown proportion of inactive or antagonistic enantiomers in the mixture, directly compromising reaction stoichiometry, yield reproducibility, and enantiomeric excess of downstream products.

Stereochemical purity Chiral building block Reproducibility

Clinical-Stage OX1R Antagonist JNJ-61393215 Embeds the (1S,4R,6R) Scaffold with pKi 8.17

The (1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl scaffold constitutes the core of JNJ-61393215 (Tebideutorexant), a clinical-stage selective orexin-1 receptor (OX1R) antagonist that reached Phase II trials for depression and anxiety disorders . JNJ-61393215 exhibits pKi = 8.17 (Ki ≈ 6.8 nM) for human OX1R and demonstrates dose-dependent OX1R occupancy in rat brain . The (1S,4R,6R) stereochemistry at the 6-position of the 2-azabicyclo[2.2.1]heptane is essential for receptor recognition; replacement with the (1S,4S,6R) diastereomer in related patent examples (e.g., US9611277 Example 148) results in a >60-fold shift in orexin receptor subtype binding (Ki = 189 nM at OX2R vs. 2–3 nM at OX1R for the (1S,4R,6R) series) .

Orexin receptor CNS drug discovery Enantioselectivity

Conformational Rigidity of the 2-Azabicyclo[2.2.1]heptane Scaffold Enables Nanomolar DPP-4 Inhibition (Neogliptin IC50 = 16.8 nM)

The 2-azabicyclo[2.2.1]heptane scaffold, when incorporated into DPP-4 inhibitor design, produced neogliptin (compound 12a) with IC50 = 16.8 ± 2.2 nM — a potency superior to both vildagliptin and sitagliptin (marketed DPP-4 inhibitors) . The constrained bicyclic geometry locks the amine in a defined orientation that mimics the transition state of the DPP-4 substrate, an advantage not achievable with flexible piperidine or pyrrolidine alternatives . Neogliptin further demonstrated low cardiotoxicity compared to sitagliptin and superior ADME properties relative to vildagliptin . This evidence establishes that the 2-azabicyclo[2.2.1]heptane core — when correctly configured — can confer target potency exceeding that of clinically established non-bicyclic comparator drugs.

DPP-4 inhibitor Constrained peptidomimetic Type 2 diabetes

Enantiomer-Dependent Muscarinic Agonist Activity: 10-Fold Potency Difference Between Enantiomers of 6-Substituted 2-Azabicyclo[2.2.1]heptanes

In a foundational structure–activity study of 6-carboxymethyl-2-azabicyclo[2.2.1]heptane enantiomers as rigid arecoline analogs, the (1R,4R,6R)-enantiomer (8a) and its enantiomer (8b) exhibited distinct tissue selectivities, with compound 8b showing at least 10-fold lower potency in hippocampal tissue compared to its antipode . This enantiomer-dependent pharmacology demonstrates that the absolute configuration at positions 1, 4, and 6 of the 2-azabicyclo[2.2.1]heptane scaffold is a critical determinant of receptor activation potency and tissue selectivity, reinforcing the necessity of procuring and using the correct, stereochemically defined enantiomer .

Muscarinic receptor Enantioselectivity Arecoline analog

Regioisomeric Specificity: 6-yl Carbamate as the Preferred Substitution Position for CNS-Targeted Orexin Antagonists

The 6-position of the 2-azabicyclo[2.2.1]heptane framework is the preferred substitution site for generating potent, CNS-penetrant orexin receptor antagonists. In the optimization campaign leading to JNJ-54717793, the 6-substituted (1S,4R,6R) scaffold was selected over 5- and 7-substituted regioisomers after systematic evaluation, with the 6-substituted series consistently delivering superior OX1R potency and selectivity over OX2R . Alternative Boc-protected regioisomers (e.g., tert-butyl N-[2-azabicyclo[2.2.1]heptan-5-yl]carbamate or 7-yl carbamate) are commercially available but map to different vectors in the receptor binding pocket and are not interchangeable with the 6-yl carbamate for orexin-targeted programs .

Regiochemistry Orexin antagonist CNS penetration

Optimal Research and Industrial Application Scenarios for tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate


Synthesis of Selective Orexin-1 Receptor Antagonists for CNS Drug Discovery

This building block is the direct precursor for constructing clinical-stage OX1R antagonists such as JNJ-61393215 and JNJ-54717793. After Boc deprotection, the free (1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-amine is coupled to aryl carboxylic acids or reacted with heteroaryl halides to install the key pharmacophore elements that confer subnanomolar-to-low nanomolar OX1R binding affinity . The (1S,4R,6R) stereochemistry is essential for the selectivity window over OX2R required for panic and anxiety indications .

Constrained Peptidomimetic Design and DPP-4 Inhibitor Development

The rigid 2-azabicyclo[2.2.1]heptane core serves as a conformationally constrained proline surrogate or dipeptide mimetic. In DPP-4 inhibitor design, the scaffold enabled neogliptin (IC50 = 16.8 ± 2.2 nM), which outperformed vildagliptin and sitagliptin in potency while demonstrating superior ADME and cardiac safety profiles . The Boc-protected form is the preferred starting material for late-stage diversification after selective deprotection under acidic conditions.

Enantioselective Synthesis and Chiral Auxiliary Applications

The (1S,4R,6R)-configured scaffold has been employed as a chiral platform for constructing libraries of enantiomerically pure triazole, thiourea, and ebselen derivatives with diverse biological activities . The well-characterized stereochemistry and 98% purity of this building block ensure that downstream products maintain high enantiomeric excess, which is critical for reproducible biological assay data and regulatory-quality analytical characterization .

Muscarinic and Nicotinic Receptor Ligand Discovery Programs

The 2-azabicyclo[2.2.1]heptane scaffold has a validated history in cholinergic receptor pharmacology. Enantiomerically pure 6-substituted derivatives served as rigid arecoline analogs, revealing enantiomer-dependent muscarinic receptor activation with ≥10-fold potency differences between enantiomers . The Boc-protected (1S,4R,6R)-6-amine intermediate provides a versatile starting point for exploring cholinergic receptor subtypes where stereochemical identity directly determines agonist/antagonist functional activity.

Quote Request

Request a Quote for tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.